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Compound of Interest

Compound Name: Fezolamine

Cat. No.: B1217759 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the neuropharmacological applications of Fezolamine, a

nontricyclic antidepressant agent. It includes detailed experimental protocols derived from key

preclinical and clinical studies, quantitative data summaries, and visualizations of its

mechanism of action.

Fezolamine (chemical name: N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine) was

investigated in the 1980s as a potential antidepressant.[1] It acts as a serotonin,

norepinephrine, and dopamine reuptake inhibitor, with a notable preference for the serotonin

transporter.[1][2] Although it demonstrated efficacy and good tolerability in clinical trials, it was

never brought to market.[1][3] This document collates and presents the essential data and

methodologies from foundational studies to facilitate further neuropharmacological research

into Fezolamine and related compounds.

Mechanism of Action
Fezolamine's primary mechanism of action is the inhibition of neurotransmitter reuptake at the

synaptic cleft. By blocking the serotonin transporter (SERT), norepinephrine transporter (NET),

and dopamine transporter (DAT), Fezolamine increases the extracellular concentrations of

these key monoamines, thereby enhancing serotonergic, noradrenergic, and dopaminergic

neurotransmission.[1][2] In vitro studies have shown that Fezolamine has a 3- to 4-fold greater

selectivity for inhibiting the reuptake of serotonin compared to norepinephrine and dopamine.[2]
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Fezolamine's inhibition of neurotransmitter reuptake.

Data Presentation
In Vitro Neurotransmitter Reuptake Inhibition
The following table summarizes the in vitro potency of Fezolamine in blocking the

synaptosomal uptake of radiolabeled norepinephrine ([³H]NE), serotonin ([³H]5-HT), and

dopamine ([³H]DA). Data are presented as IC₅₀ values (the concentration of the drug that

inhibits 50% of the specific binding or uptake).
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Compound
[³H]Norepinephrine
Uptake IC₅₀ (nM)

[³H]Serotonin
Uptake IC₅₀ (nM)

[³H]Dopamine
Uptake IC₅₀ (nM)

Fezolamine 130 40 160

Imipramine 30 1.5 9000

Amitriptyline 45 4.5 3000

Bupropion 2000 2000 500

Data extracted from Baizman et al., 1987.[2]

In Vivo Antidepressant-like Activity in Animal Models
The table below presents the effective doses (ED₅₀) of Fezolamine in classical animal models

of depression.

Animal Model Endpoint
Fezolamine ED₅₀
(mg/kg, p.o.)

Imipramine ED₅₀
(mg/kg, p.o.)

Reserpine-induced

Hypothermia (Mouse)

Reversal of

hypothermia
16 10

Tetrabenazine-

induced Ptosis

(Mouse)

Antagonism of ptosis 8 5

Behavioral Despair

(Porsolt's Swim Test)

(Mouse)

Reduction of

immobility
32 15

Data extracted from Baizman et al., 1987.[2]

Clinical Efficacy in Major Depressive Disorder
The following table summarizes the key findings from a 6-week, open-label clinical trial of

Fezolamine in outpatients with major depressive disorder.
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Parameter Value

Number of Patients 42

Initial Dosage 100 mg/day

Maintenance Dosage Range 100 - 450 mg/day

Median Responsive Dose 245 mg/day

Patients with >50% HAM-D Score Improvement 55%

Most Common Adverse Effects
Nausea (36%), Headache (29%), Constipation

(26%), Dry Mouth (24%)

Data extracted from Zisook et al., 1987.[3]

Experimental Protocols
Protocol 1: In Vitro Synaptosomal Reuptake Assay
This protocol is adapted from the methods described by Baizman et al. (1987) to assess the in

vitro potency of Fezolamine in inhibiting the reuptake of norepinephrine, serotonin, and

dopamine into rat brain synaptosomes.

Materials:

Male Wistar rats (150-200 g)

Sucrose solution (0.32 M)

Krebs-Henseleit bicarbonate buffer (pH 7.4)

[³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine

Fezolamine and other test compounds

Scintillation counter and vials

Homogenizer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/jm00380a020
https://www.benchchem.com/product/b1217759?utm_src=pdf-body
https://www.benchchem.com/product/b1217759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge

Procedure:

Synaptosome Preparation:

Euthanize rats and rapidly dissect the cerebral cortex (for NE and 5-HT uptake) or striatum

(for DA uptake) on ice.

Homogenize the tissue in 20 volumes of ice-cold 0.32 M sucrose solution.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.

Resuspend the resulting pellet (synaptosomal fraction) in Krebs-Henseleit buffer.

Reuptake Assay:

Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C in the

presence of various concentrations of Fezolamine or a vehicle control.

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]NE,

[³H]5-HT, or [³H]DA) at a final concentration of 100 nM.

Incubate for 5 minutes at 37°C.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity

using a scintillation counter.

Data Analysis:

Calculate the specific uptake by subtracting the non-specific uptake (measured in the

presence of a high concentration of a standard uptake inhibitor, e.g., desipramine for NE,
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fluoxetine for 5-HT, and benztropine for DA) from the total uptake.

Plot the percentage inhibition of specific uptake against the logarithm of the drug

concentration.

Determine the IC₅₀ value (concentration causing 50% inhibition) from the resulting

concentration-response curve using non-linear regression analysis.
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Workflow for the in vitro synaptosomal reuptake assay.
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Protocol 2: Behavioral Despair (Porsolt's Swim Test) in
Mice
This protocol, based on the methods described in Baizman et al. (1987), is used to evaluate

the antidepressant-like effects of Fezolamine in mice.

Materials:

Male CD-1 mice (20-25 g)

Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 10

cm.

Fezolamine and vehicle control (e.g., distilled water with a drop of Tween 80).

Stopwatch.

Procedure:

Pre-test Session:

On day 1, place each mouse individually into a cylinder of water for a 15-minute

conditioning swim.

Remove the mice, dry them, and return them to their home cages.

Test Session:

24 hours after the pre-test session, administer Fezolamine or vehicle orally (p.o.) to the

mice.

60 minutes after drug administration, place the mice back into the water-filled cylinders for

a 6-minute test session.

During the last 4 minutes of the test session, record the total duration of immobility. A

mouse is considered immobile when it remains floating motionless, making only the

movements necessary to keep its head above water.
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Data Analysis:

Calculate the mean duration of immobility for each treatment group.

Compare the immobility times of the Fezolamine-treated groups with the vehicle-treated

control group using an appropriate statistical test (e.g., one-way ANOVA followed by

Dunnett's test).

A significant reduction in immobility time is indicative of an antidepressant-like effect.

Calculate the ED₅₀ (the dose that produces a 50% reduction in immobility compared to the

maximum possible effect) from the dose-response data.

Protocol 3: Clinical Trial for Efficacy and Safety in
Depression
This protocol is a summarized version of the open-label study conducted by Zisook et al.

(1987) to assess the efficacy and safety of Fezolamine in patients with major depressive

disorder.

Study Design:

6-week, three-center, open-label study.

Patient Population:

Outpatients aged 18-65 years meeting the DSM-III criteria for major depressive disorder.

Minimum score of 17 on the 21-item Hamilton Psychiatric Rating Scale for Depression

(HAM-D).

Exclusion criteria included a history of bipolar disorder, schizophrenia, organic mental

disorder, and substance abuse.

Treatment:

Washout Phase: A 3 to 7-day placebo washout period to establish baseline depression

scores.
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Active Treatment Phase:

Initiate Fezolamine at a dose of 100 mg/day, administered in divided doses.

The dosage can be increased based on the patient's clinical response and tolerability,

typically in increments of 50-100 mg every 3-4 days.

The maintenance dosage generally ranges between 100 and 450 mg/day.

Assessments:

Efficacy:

Hamilton Psychiatric Rating Scale for Depression (HAM-D) administered at baseline and

at weeks 1, 2, 3, 4, and 6.

Clinical Global Impression (CGI) scale.

Zung Self-Rating Depression Scale.

Safety:

Monitor and record all adverse events at each visit.

Physical examinations, vital signs, and laboratory tests (hematology, blood chemistry,

urinalysis) at baseline and at the end of the study.

Data Analysis:

Analyze changes in HAM-D scores from baseline to the end of treatment using appropriate

statistical methods (e.g., paired t-test or repeated measures ANOVA).

Define response as a 50% or greater reduction in the baseline HAM-D score.

Summarize the incidence and severity of adverse effects.
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Workflow for the open-label clinical trial of Fezolamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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